Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate
Overview
Description
Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate is a chemical compound with the molecular formula C10H13NO4 It is an ester derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxylic acid to form an intermediate, which is then cyclized with methoxymethylamine to yield the oxazole ring. The final step involves esterification with ethanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols or amines.
Scientific Research Applications
Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecule. The methoxymethyl and cyclopropyl groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of an ester.
2-(5-Cyclopropyl-2-(methoxymethyl)oxazol-4-yl)amine: Similar structure but with an amine group instead of an ester.
Uniqueness
Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[5-cyclopropyl-2-(methoxymethyl)-1,3-oxazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-16-11(14)6-9-12(8-4-5-8)17-10(13-9)7-15-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGIZUKGLUOFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(OC(=N1)COC)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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